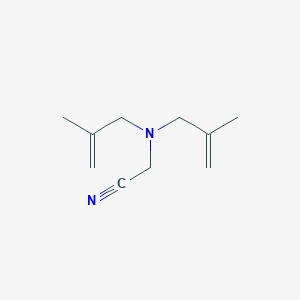
(Bis(2-methyl-2-propenyl)amino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- is an organic compound that belongs to the class of nitriles It is characterized by the presence of an acetonitrile group attached to a bis(2-methyl-2-allyl)amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- typically involves the reaction of acetonitrile with bis(2-methyl-2-allyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- involves its interaction with molecular targets and pathways within a given system. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The bis(2-methyl-2-allyl)amino moiety may also contribute to the compound’s overall activity by providing steric and electronic effects that modulate its behavior in different environments.
Comparison with Similar Compounds
ACETONITRILE, [BIS(2-METHYL)AMINO]-: Similar structure but lacks the allyl groups.
ACETONITRILE, [BIS(2-ALLYL)AMINO]-: Similar structure but lacks the methyl groups.
ACETONITRILE, [BIS(2-METHYL-2-ALLYL)AMINO]-: Similar structure but with different substituents on the amino group.
Uniqueness: ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- is unique due to the presence of both methyl and allyl groups on the amino moiety, which can influence its reactivity and interactions in various chemical and biological systems. This combination of functional groups provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-[bis(2-methylprop-2-enyl)amino]acetonitrile |
InChI |
InChI=1S/C10H16N2/c1-9(2)7-12(6-5-11)8-10(3)4/h1,3,6-8H2,2,4H3 |
InChI Key |
HQOGSDQFTKUNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN(CC#N)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















